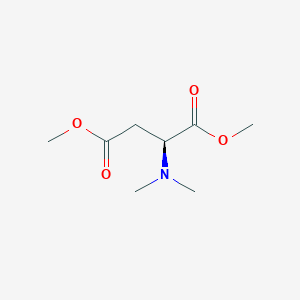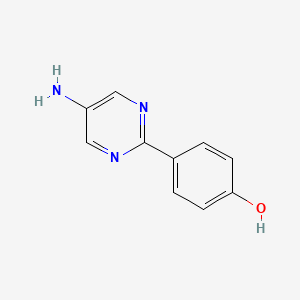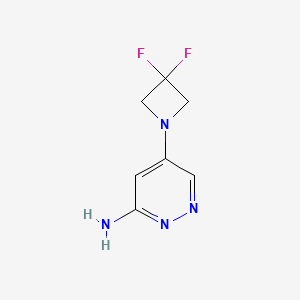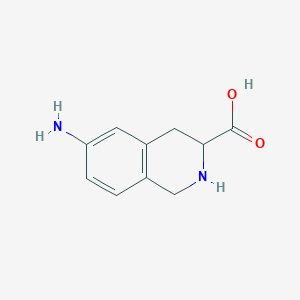
(S)-dimethyl 2-(dimethylamino)succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-dimethyl 2-(dimethylamino)succinate is an organic compound that belongs to the class of succinates. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-dimethyl 2-(dimethylamino)succinate typically involves the esterification of succinic acid derivatives. One common method is the reaction of (S)-malic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-dimethyl 2-(dimethylamino)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amines.
Applications De Recherche Scientifique
(S)-dimethyl 2-(dimethylamino)succinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-dimethyl 2-(dimethylamino)succinate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors or ion channels, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl succinate: A non-chiral analog of (S)-dimethyl 2-(dimethylamino)succinate.
Dimethyl 2-(dimethylamino)glutarate: A structurally similar compound with an additional methylene group.
Dimethyl 2-(dimethylamino)adipate: Another analog with a longer carbon chain.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality can influence its reactivity, interactions with biological molecules, and overall functionality in various applications.
Propriétés
Numéro CAS |
7545-54-2 |
|---|---|
Formule moléculaire |
C8H15NO4 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
dimethyl (2S)-2-(dimethylamino)butanedioate |
InChI |
InChI=1S/C8H15NO4/c1-9(2)6(8(11)13-4)5-7(10)12-3/h6H,5H2,1-4H3/t6-/m0/s1 |
Clé InChI |
ARELCOFELBUQAT-LURJTMIESA-N |
SMILES isomérique |
CN(C)[C@@H](CC(=O)OC)C(=O)OC |
SMILES canonique |
CN(C)C(CC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6',7'-Dimethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11906466.png)
![2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine](/img/structure/B11906472.png)

![1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B11906498.png)


![Imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B11906510.png)






